molecular formula C14H16N2O2 B1529671 2-Aminoquinoline-6-carboxylic acid tert-butyl ester CAS No. 863492-32-4

2-Aminoquinoline-6-carboxylic acid tert-butyl ester

Cat. No. B1529671
CAS RN: 863492-32-4
M. Wt: 244.29 g/mol
InChI Key: SOOYGLFQUPKQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of “2-Aminoquinoline-6-carboxylic acid tert-butyl ester” could potentially involve the process of transesterification . Transesterification is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance . It’s one of the convenient methods for the formation of tert-butyl esters .


Chemical Reactions Analysis

The chemical reactions involving “2-Aminoquinoline-6-carboxylic acid tert-butyl ester” could include transesterification . Transesterification is a common method for modifying esters and is used in both research and industry .

Scientific Research Applications

Synthesis of Quinoline Derivatives

Quinolines are a class of heterocyclic aromatic organic compounds with wide-ranging applications in medicinal chemistry and industrial processes. “tert-butyl 2-aminoquinoline-6-carboxylate” serves as a precursor in the synthesis of various quinoline derivatives. These derivatives are synthesized using green chemistry approaches, such as microwave-assisted reactions, solvent-free conditions, and photocatalytic synthesis, to meet societal demands for more sustainable chemical processes .

Peptide Synthesis

The compound is utilized in the synthesis of dipeptides. It acts as a starting material in peptide coupling reactions, where it undergoes amide formation to yield dipeptides. This process is enhanced by specific coupling reagents, allowing for efficient synthesis without the need for additional bases .

Development of Room-Temperature Ionic Liquids (RTILs)

“tert-butyl 2-aminoquinoline-6-carboxylate” is used to develop novel RTILs. These ionic liquids, derived from protected amino acids, are studied for their miscibility in various solvents and potential applications in organic synthesis as reactants and reaction media .

Asymmetric Synthesis of N-Heterocycles

The compound finds application in the asymmetric synthesis of N-heterocycles. It is used to create enantiopure intermediates, which are crucial for producing chiral molecules with high optical purity. This is particularly important in the pharmaceutical industry, where the chirality of drugs can affect their efficacy and safety .

Chemical Building Block

As a chemical building block, “tert-butyl 2-aminoquinoline-6-carboxylate” is offered in bulk for various synthetic applications. Its structure and properties, such as molecular weight and formula, make it a versatile reagent for constructing complex organic molecules .

Protective Group Chemistry

In the realm of protective group chemistry, the tert-butyl ester group of the compound is used for the protection of carboxylic acids during synthetic procedures. This allows for selective reactions to occur on other functional groups without affecting the protected site. The tert-butyl group can be removed under mild conditions when the protection is no longer needed .

properties

IUPAC Name

tert-butyl 2-aminoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)10-4-6-11-9(8-10)5-7-12(15)16-11/h4-8H,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOYGLFQUPKQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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